molecular formula C14H27N3O2 B13464291 Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13464291
M. Wt: 269.38 g/mol
InChI Key: NKDJEWIEBYUTAB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl ester and a diazepane moiety

Preparation Methods

The synthesis of tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters and diazepane intermediates. The synthetic route may include steps such as:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl ester: This step often involves esterification reactions using tert-butyl alcohol and suitable activating agents.

    Attachment of the diazepane moiety: This can be done through nucleophilic substitution reactions where the diazepane ring is introduced to the pyrrolidine core.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the diazepane or tert-butyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate its potential therapeutic effects.

    Industrial Applications: It can be employed in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The diazepane moiety may interact with neurotransmitter receptors or enzymes, modulating their activity. The pyrrolidine ring can influence the compound’s binding affinity and selectivity, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 1,4-diazepane-1-carboxylate: This compound lacks the pyrrolidine ring, making it less complex and potentially less selective in its biological interactions.

    Tert-butyl 4-[(pyridin-3-ylamino)carbothioyl]-1,4-diazepane-1-carboxylate: This compound includes a pyridine moiety, which may confer different biological properties compared to the pyrrolidine-containing compound.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological behaviors.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-5-12(11-17)16-8-4-6-15-7-10-16/h12,15H,4-11H2,1-3H3

InChI Key

NKDJEWIEBYUTAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCCNCC2

Origin of Product

United States

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